molecular formula C5H10N4O4 B14722353 1,3-Dinitro-1,3-diazacycloheptane CAS No. 5754-90-5

1,3-Dinitro-1,3-diazacycloheptane

Cat. No.: B14722353
CAS No.: 5754-90-5
M. Wt: 190.16 g/mol
InChI Key: XFBIFYVTPFYRSQ-UHFFFAOYSA-N
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Description

1,3-Dinitro-1,3-diazacycloheptane is a cyclic nitramine compound with the molecular formula C5H10N4O4 and a molecular weight of 190.1573 . This compound is part of a class of chemicals known for their energetic properties, making them of interest in various scientific and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,3-dinitro-1,3-diazacycloheptane typically involves the nitration of 1,3-diazacycloheptane. The reaction conditions often require the use of strong nitrating agents such as nitric acid or a mixture of nitric acid and sulfuric acid. The reaction is usually carried out under controlled temperatures to ensure the stability of the compound and to prevent decomposition .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves careful control of reaction parameters, including temperature, concentration of reagents, and reaction time, to maximize yield and purity. Safety measures are crucial due to the compound’s energetic nature .

Chemical Reactions Analysis

Types of Reactions

1,3-Dinitro-1,3-diazacycloheptane undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

1,3-Dinitro-1,3-diazacycloheptane has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 1,3-dinitro-1,3-diazacycloheptane involves its ability to release energy upon decomposition. The nitro groups in the compound are responsible for its energetic properties. Upon initiation, the compound undergoes rapid decomposition, releasing gases and heat. This makes it useful in applications requiring controlled explosions or propellant action .

Comparison with Similar Compounds

Similar Compounds

  • 1,3-Dinitro-1,3-diazacyclopentane
  • 1,3-Dinitro-1,3-diazacyclohexane
  • 1,3,5-Trinitro-1,3,5-triazacyclohexane (RDX)
  • 1,3,5-Trinitroso-1,3,5-triazacyclohexane
  • 1,5-Methylene-3,7-dinitroso-1,3,5,7-tetraazacyclooctane

Uniqueness

1,3-Dinitro-1,3-diazacycloheptane is unique due to its seven-membered ring structure, which imparts different physical and chemical properties compared to its five- and six-membered ring analogs. This structural difference affects its stability, reactivity, and energetic performance .

Properties

CAS No.

5754-90-5

Molecular Formula

C5H10N4O4

Molecular Weight

190.16 g/mol

IUPAC Name

1,3-dinitro-1,3-diazepane

InChI

InChI=1S/C5H10N4O4/c10-8(11)6-3-1-2-4-7(5-6)9(12)13/h1-5H2

InChI Key

XFBIFYVTPFYRSQ-UHFFFAOYSA-N

Canonical SMILES

C1CCN(CN(C1)[N+](=O)[O-])[N+](=O)[O-]

Origin of Product

United States

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